molecular formula C14H8Cl3NO4 B3633424 2,6-dichlorobenzyl 2-chloro-4-nitrobenzoate

2,6-dichlorobenzyl 2-chloro-4-nitrobenzoate

Cat. No.: B3633424
M. Wt: 360.6 g/mol
InChI Key: ZAMYDBUDHLIHSV-UHFFFAOYSA-N
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Description

The compound is a derivative of dichlorobenzyl alcohol and 2-chloro-4-nitrobenzoic acid . Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . 2-Chloro-4-nitrobenzoic acid is a light yellow to light green crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzyl group (a benzene ring with a CH2 group attached) with two chlorine atoms, and a benzoate group (a benzene ring with a CO2 group attached) with a chlorine atom and a nitro group (NO2). The exact structure would depend on the positions of these substituents on the benzene rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Dichlorobenzyl alcohol is a solid at room temperature, and 2-chloro-4-nitrobenzoic acid is a light yellow to light green crystalline powder . The compound would likely have a high molecular weight, given the presence of multiple chlorine atoms and a nitro group .

Mechanism of Action

The mechanism of action of this compound is not known. Dichlorobenzyl alcohol has antiseptic properties, and its mechanism of action is thought to be related to denaturation of external proteins and rearrangement of the tertiary structure proteins .

Properties

IUPAC Name

(2,6-dichlorophenyl)methyl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO4/c15-11-2-1-3-12(16)10(11)7-22-14(19)9-5-4-8(18(20)21)6-13(9)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMYDBUDHLIHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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